molecular formula C20H22N2O3 B3161649 Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate CAS No. 871930-30-2

Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate

Cat. No. B3161649
CAS RN: 871930-30-2
M. Wt: 338.4 g/mol
InChI Key: ZBBQVILRTYDNML-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate” is a complex organic molecule that contains several functional groups and structural features, including a cyclohexyl group, a furan ring, a benzoimidazole ring, and an ethyl carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoimidazole ring system is planar, while the cyclohexyl group is not. The furan ring is aromatic and planar .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzoimidazole ring could potentially undergo electrophilic substitution reactions, while the furan ring could undergo reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems would all influence its properties .

Scientific Research Applications

Conversion to CNS Drugs

Benzimidazoles and related compounds have been explored for their potential conversion into more potent drugs acting on the Central Nervous System (CNS). A study elaborates on the synthesis routes and CNS properties of benzimidazoles, suggesting their modification could lead to potent CNS drugs. The furan ring, a feature in the compound of interest, is highlighted for its ability to penetrate the CNS effectively, potentially treating neurological disorders (S. Saganuwan, 2020).

Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, while not directly mentioning the specific compound, indicates the importance of furan derivatives in the modulation of drug metabolism. This work underscores the role of furan-containing compounds in potentially influencing drug-drug interactions through CYP enzyme inhibition (S. C. Khojasteh et al., 2011).

Reactions with Nucleophiles

A review on arylmethylidenefuranones and their reactions with C- and N-nucleophiles discusses the versatile chemistry of furan derivatives. It demonstrates how these compounds can react with various nucleophiles to yield a wide range of cyclic and heterocyclic compounds, pointing towards their utility in synthesizing complex molecules with potential biological activities (I. Kamneva et al., 2018).

Antioxidant Capacity Assays

Furan derivatives are also examined in the context of antioxidant capacity assays. A review on ABTS/PP decolorization assays details how furan rings can participate in reactions indicative of antioxidant capacity, suggesting their potential use in evaluating the antioxidant properties of new chemical entities (I. Ilyasov et al., 2020).

Conversion to Polymers and Fuels

Research on the conversion of plant biomass to furan derivatives highlights the significance of furan compounds in sustainable chemistry. Furan derivatives, such as those related to the compound of interest, are viewed as promising feedstocks for the production of new generation polymers, functional materials, and fuels, emphasizing their role in green chemistry and sustainability (V. M. Chernyshev et al., 2017).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

ethyl 1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-20(23)14-8-9-18-17(12-14)21-19(15-10-11-24-13-15)22(18)16-6-4-3-5-7-16/h8-13,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBQVILRTYDNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=COC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate
Reactant of Route 2
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate
Reactant of Route 3
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate
Reactant of Route 4
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate
Reactant of Route 5
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate
Reactant of Route 6
Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate

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